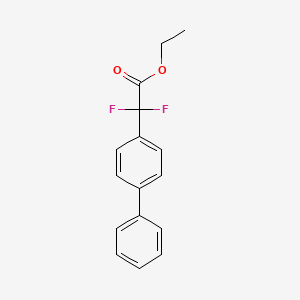
Ethyl 2-(4-Biphenylyl)-2,2-difluoroacetate
Cat. No. B3043118
M. Wt: 276.28 g/mol
InChI Key: MOLYMHPFNGLCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08802886B2
Procedure details


According to the above-described scheme, 2-(biphenyl-4-yl)-2,2-difluoroacetic acid ethyl ester (Compound 2g; 82.9 mg, 0.3 mmol), 1N K2CO3 solution (0.9 mL) and DMF (0.9 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 18 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2-(biphenyl-4-yl)-2,2-difluoroacetic acid (Compound 4g) was obtained with a yield of 88%.
Quantity
82.9 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[C:5]([C:8]1[CH:13]=[CH:12][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:10][CH:9]=1)([F:7])[F:6])C.C([O-])([O-])=O.[K+].[K+].Cl>CN(C=O)C>[C:11]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:12]=[CH:13][C:8]([C:5]([F:6])([F:7])[C:4]([OH:20])=[O:3])=[CH:9][CH:10]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
82.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)(F)C1=CC=C(C=C1)C1=CC=CC=C1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(F)(F)C1=CC=C(C=C1)C1=CC=CC=C1)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were put into an eggplant flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
an organic layer was dried with anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Ethyl acetate was distilled away under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purification by silica gel column chromatography
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)C(C(=O)O)(F)F)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
